![molecular formula C16H13NO3 B14131910 3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)
3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzo[1,3]dioxol-5-ylmethyl-1,3-dihydroindol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzo[1,3]dioxol-5-ylmethyl-1,3-dihydroindol-2-one typically involves a multi-step processThis is followed by bromination of the resulting compound with N-bromosuccinimide (NBS) to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Benzo[1,3]dioxol-5-ylmethyl-1,3-dihydroindol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Benzo[1,3]dioxol-5-ylmethyl-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells by modulating microtubule assembly through the suppression of tubulin polymerization . This leads to mitotic blockade and cell death.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)butan-2-amine: Another indole derivative with similar structural features.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Compounds with similar biological activities.
Uniqueness
3-Benzo[1,3]dioxol-5-ylmethyl-1,3-dihydroindol-2-one is unique due to its specific structural features and its ability to interact with microtubules, making it a promising candidate for anticancer drug development. Its ability to induce apoptosis and cause cell cycle arrest sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H13NO3/c18-16-12(11-3-1-2-4-13(11)17-16)7-10-5-6-14-15(8-10)20-9-19-14/h1-6,8,12H,7,9H2,(H,17,18) |
InChI Key |
CEUDQGFLYIIRDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)
![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
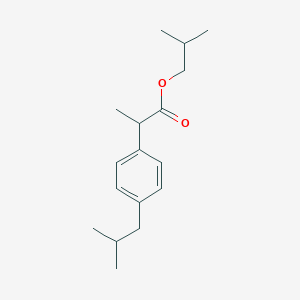
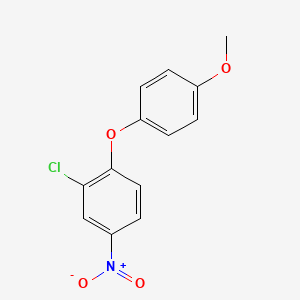
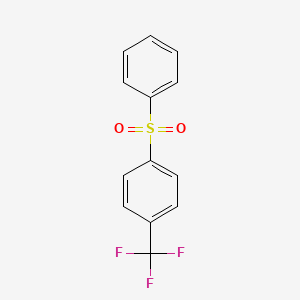
![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)
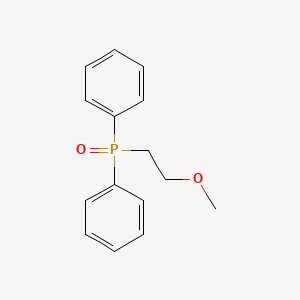
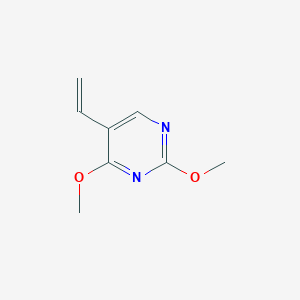
![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)


![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)
![3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide](/img/structure/B14131930.png)
